1-Methyl-6-nitro-1H-indole
Overview
Description
1-Methyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them valuable in various fields such as medicinal chemistry, biology, and industry .
Mechanism of Action
Target of Action
1-Methyl-6-nitro-1H-indole, like many indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been found to inhibit certain proteins
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent’s polarizability can affect the stretching frequency of certain compounds . Additionally, safety data suggests that dust formation and inhalation of mist, gas, or vapors should be avoided when handling this compound
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 1-Methyl-6-nitro-1H-indole, interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-Methyl-6-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 1-methylindole using nitric acid in the presence of sulfuric acid. This reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 6-position . Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include palladium catalysts for reduction, halogens for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include 1-methyl-6-amino-1H-indole and 1-carboxy-6-nitro-1H-indole .
Scientific Research Applications
1-Methyl-6-nitro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research has explored its potential as an anticancer agent and its role in developing new pharmaceuticals.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Comparison with Similar Compounds
1-Methyl-6-nitro-1H-indole can be compared with other indole derivatives such as:
- **1-Methyl-1H-ind
Properties
IUPAC Name |
1-methyl-6-nitroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGFFYXMDIOSFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442368 | |
Record name | 1-METHYL-6-NITRO-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99459-48-0 | |
Record name | 1-Methyl-6-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99459-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-METHYL-6-NITRO-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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